MF-PGDH-008

Description

Properties

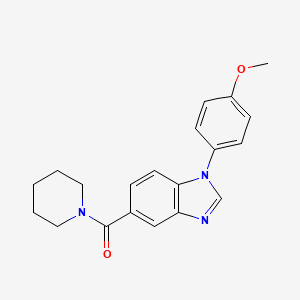

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

[1-(4-methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone |

InChI |

InChI=1S/C20H21N3O2/c1-25-17-8-6-16(7-9-17)23-14-21-18-13-15(5-10-19(18)23)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3 |

InChI Key |

FUCWZIFGSAFUAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML387; ML-387; ML 387; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors

A focus on the publicly available data for the clinical-stage compound MF-300 as a case study, in the absence of detailed public information for MF-PGDH-008.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's request specified "this compound." However, a comprehensive search of publicly available scientific literature and data sources revealed that this compound is a product identifier for a research-grade inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with no detailed mechanism of action, quantitative data, or extensive experimental protocols publicly available. In contrast, substantial information is available for another 15-PGDH inhibitor, MF-300 , which is currently in clinical development. This guide will, therefore, focus on the mechanism of action of 15-PGDH inhibitors in general, using the data available for MF-300 as a detailed case study to fulfill the user's request for an in-depth technical guide.

Introduction to 15-PGDH Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins, 15-PGDH converts them into inactive metabolites.[1] The inhibition of 15-PGDH, therefore, leads to an increase in the local concentration and signaling of prostaglandins like PGE2.[2][3][4] This mechanism has emerged as a promising therapeutic strategy in various contexts, including tissue regeneration and the treatment of age-related muscle wasting (sarcopenia).[2][3]

The Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 is a lipid signaling molecule with pleiotropic effects, mediated through its binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The inhibition of 15-PGDH enhances the signaling cascades downstream of these receptors.

Caption: Simplified PGE2 signaling pathways activated upon receptor binding.

MF-300: A Case Study of a 15-PGDH Inhibitor

MF-300 is an orally bioavailable small molecule that acts as a reversible inhibitor of 15-PGDH.[5][6] It is being developed by Epirium Bio for the treatment of sarcopenia.[5][7]

Mechanism of Action of MF-300

MF-300 occupies the PGE2 binding site of the 15-PGDH enzyme, thereby preventing the degradation of endogenous PGE2.[5][6] This leads to an increase in the physiological levels of PGE2 in tissues such as skeletal muscle.[5][6] Preclinical studies have shown that elevated PGE2 levels play a crucial role in promoting muscle strength by improving muscle quality and the function of the neuromuscular junction.[5][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epirium Bio Announces Positive Phase 1 Clinical Trial Results Evaluating MF-300 in Healthy Volunteers, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]

- 6. Epirium Bio Completes Dosing in First-In-Human Phase 1 Clinical Trial Evaluating MF-300, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]

- 7. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]

- 8. firstwordpharma.com [firstwordpharma.com]

what is the function of MF-PGDH-008

No Publicly Available Information on MF-PGDH-008

A comprehensive search for "this compound" has yielded no publicly available information, data sheets, or scientific publications. This suggests that "this compound" may be an internal compound identifier, a catalog number not widely indexed, a newly developed substance not yet in the public domain, or a potential misspelling.

Without any foundational data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the function of this compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Double-check the spelling and origin of "this compound" to ensure its accuracy.

-

Consult Internal Documentation: If this identifier originated from within your organization, consult internal databases, lab notebooks, or colleagues for information.

-

Contact the Source: If the identifier was found in a publication or presentation, contact the authors or presenters for clarification.

-

Search by Chemical Structure or Target: If the chemical structure or the biological target (presumably 15-hydroxyprostaglandin dehydrogenase, PGDH) is known, searching for these may yield information on the compound under a different name.

Further investigation is required to identify the compound before a detailed technical guide on its function can be produced.

Unveiling MF-PGDH-008: A Technical Primer on 15-Hydroxyprostaglandin Dehydrogenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the regulation of prostaglandin levels plays a pivotal role in a myriad of physiological and pathological processes. 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) stands as the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2). Its inhibition has emerged as a promising therapeutic strategy for conditions where elevated prostaglandin signaling is desirable, such as tissue regeneration and cancer therapy. This technical guide provides a comprehensive overview of MF-PGDH-008, a designated inhibitor of human NAD(+)-dependent 15-PGDH, intended to equip researchers and drug development professionals with foundational knowledge for its scientific exploration.

While this compound is commercially available as a research chemical (HY-117723 from MedChemExpress), it is crucial to note that, as of the compilation of this guide, specific quantitative data on its inhibitory potency, such as IC50 and Ki values, are not publicly available in the scientific literature or technical data sheets. This guide, therefore, focuses on the established role of 15-PGDH, the therapeutic rationale for its inhibition, and general experimental approaches for characterizing inhibitors like this compound.

The Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes. Its primary function is to catalyze the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that renders them biologically inactive. This enzymatic activity makes 15-PGDH a critical negative regulator of prostaglandin signaling pathways.

Signaling Pathway of 15-PGDH

The canonical pathway involving 15-PGDH begins with the synthesis of prostaglandins from arachidonic acid by cyclooxygenase (COX) enzymes. The newly synthesized prostaglandins, such as PGE2, exert their biological effects by binding to specific G-protein coupled receptors on the cell surface. 15-PGDH acts as a gatekeeper, controlling the local concentration and duration of action of these signaling lipids.

Figure 1. Simplified signaling pathway illustrating the role of 15-PGDH and the point of intervention for this compound.

Quantitative Data on 15-PGDH Inhibitors

A critical aspect of characterizing any enzyme inhibitor is the determination of its potency. While specific data for this compound is not available, the table below showcases typical quantitative data for other known 15-PGDH inhibitors to provide a comparative context for researchers aiming to characterize this compound.

| Inhibitor | Target | IC50 | Ki | Assay Method | Reference |

| This compound | Human 15-PGDH | Data not available | Data not available | - | - |

| MF-DH-300 | 15-PGDH | 1.6 nM | Data not available | Biochemical Assay | MedChemExpress |

| SW033291 | 15-PGDH | 1.5 nM | 0.1 nM | Biochemical Assay | InvivoChem |

| (+)-SW209415 | 15-PGDH | Data not available | Data not available | Biochemical Assay | (Mentioned as a second-generation inhibitor) |

Experimental Protocols

To facilitate the investigation of this compound, this section outlines detailed methodologies for key experiments.

15-PGDH Enzyme Inhibition Assay (Biochemical Assay)

This assay is fundamental to determining the in vitro potency of an inhibitor against purified 15-PGDH.

Objective: To determine the IC50 value of this compound for 15-PGDH.

Principle: The enzymatic activity of 15-PGDH is measured by monitoring the production of NADH, which is fluorescent, from the reduction of NAD+ during the oxidation of a prostaglandin substrate (e.g., PGE2). An inhibitor will reduce the rate of NADH formation.

Materials:

-

Recombinant human 15-PGDH enzyme

-

This compound

-

Prostaglandin E2 (PGE2) substrate

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96- or 384-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to create a range of concentrations.

-

In the wells of the microplate, add the assay buffer, NAD+, and the various concentrations of this compound or vehicle control (DMSO).

-

Add the 15-PGDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Figure 2. Workflow for a 15-PGDH enzyme inhibition assay.

Cell-Based Assay for Prostaglandin E2 Levels

This assay assesses the ability of an inhibitor to increase PGE2 levels in a cellular context.

Objective: To evaluate the effect of this compound on intracellular or secreted PGE2 levels in a relevant cell line.

Principle: Cells that endogenously express 15-PGDH are treated with the inhibitor. The inhibition of 15-PGDH leads to an accumulation of its substrate, PGE2, which can be measured in cell lysates or the culture medium.

Materials:

-

A suitable cell line (e.g., A549 lung carcinoma cells, which express 15-PGDH)

-

Cell culture medium and supplements

-

This compound

-

PGE2 ELISA kit

-

Cell lysis buffer (for intracellular measurements)

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).

-

To measure secreted PGE2, collect the cell culture supernatant.

-

To measure intracellular PGE2, wash the cells with PBS, and then lyse the cells using a suitable lysis buffer.

-

Quantify the concentration of PGE2 in the collected samples using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Normalize the PGE2 levels to the total protein concentration of the cell lysates, if applicable.

-

Analyze the dose-dependent effect of this compound on PGE2 levels.

In Vivo Pharmacodynamic and Efficacy Studies

These studies are crucial for understanding the physiological effects of the inhibitor in a living organism.

Objective: To assess the ability of this compound to modulate PGE2 levels in tissues and to evaluate its therapeutic efficacy in a relevant animal model.

Principle: The inhibitor is administered to animals, and tissues of interest are collected to measure PGE2 levels. For efficacy studies, a disease model where elevated PGE2 is expected to be beneficial (e.g., a model of tissue injury or colitis) is used.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or injection)

-

An appropriate animal model of disease

-

Equipment for tissue homogenization and extraction

-

LC-MS/MS or ELISA for PGE2 quantification

Procedure (Pharmacodynamics):

-

Administer a single or multiple doses of this compound or vehicle to the animals.

-

At various time points after administration, euthanize the animals and collect the tissues of interest (e.g., colon, lung, bone marrow).

-

Homogenize the tissues and extract the prostaglandins.

-

Quantify the PGE2 levels in the tissue extracts using a sensitive method like LC-MS/MS or ELISA.

-

Determine the effect of this compound on tissue PGE2 levels over time.

Procedure (Efficacy):

-

Induce the disease in the animal model.

-

Treat the animals with this compound or vehicle according to a pre-defined dosing regimen.

-

Monitor disease progression using relevant endpoints (e.g., body weight, clinical scores, histological analysis of tissues).

-

At the end of the study, collect tissues for analysis of disease markers and PGE2 levels.

-

Evaluate the therapeutic benefit of this compound in the disease model.

Logical Relationship in Drug Development

The development of a 15-PGDH inhibitor like this compound follows a logical progression from initial discovery to preclinical evaluation.

Figure 3. A generalized logical workflow for the preclinical development of a 15-PGDH inhibitor.

Conclusion

This compound represents a valuable tool for researchers investigating the biological roles of 15-PGDH and the therapeutic potential of its inhibition. While specific quantitative data for this compound remains to be published, the information and experimental frameworks provided in this guide offer a solid foundation for its characterization. The study of 15-PGDH inhibitors is a vibrant field with the potential to yield novel therapies for a range of diseases. Further investigation into the properties of this compound will undoubtedly contribute to advancing our understanding of prostaglandin signaling and its modulation for therapeutic benefit.

An In-depth Technical Guide to the Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition in Prostaglandin E2 Regulation

Disclaimer: This technical guide focuses on the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the effects of its inhibition on prostaglandin E2 (PGE2) regulation. The compound MF-PGDH-008 is identified as an inhibitor of 15-PGDH.[1][2] Due to a lack of specific published research on this compound, this document utilizes data and experimental protocols from studies on other well-characterized 15-PGDH inhibitors to illustrate the principles of 15-PGDH inhibition. The information presented herein is based on the presumed mechanism of action of this compound as a 15-PGDH inhibitor.

Introduction to 15-PGDH and Prostaglandin E2

Prostaglandin E2 (PGE2) is a lipid signaling molecule that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue regeneration.[3][4] The cellular levels of PGE2 are tightly controlled by a balance between its biosynthesis, primarily mediated by cyclooxygenase (COX) enzymes, and its catabolism.

The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5] 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of PGE2 to form the inactive metabolite 15-keto-PGE2.[6] Consequently, the expression and activity of 15-PGDH are critical determinants of local PGE2 concentrations and the subsequent downstream signaling events.

In recent years, 15-PGDH has emerged as a promising therapeutic target. Elevated 15-PGDH expression has been associated with aging-related muscle weakness and other degenerative conditions, while its inhibition has been shown to promote tissue regeneration and exhibit therapeutic potential in various disease models.[7][8] Small molecule inhibitors of 15-PGDH, such as this compound, are designed to block the activity of this enzyme, thereby increasing the local concentration and signaling of PGE2.[4]

The Mechanism of Action of 15-PGDH Inhibitors

The fundamental mechanism of action for a 15-PGDH inhibitor like this compound is to prevent the degradation of PGE2. By binding to the 15-PGDH enzyme, the inhibitor blocks its catalytic activity. This leads to an accumulation of PGE2 in tissues where 15-PGDH is expressed. The elevated PGE2 levels can then enhance its signaling through its cognate E-prostanoid (EP) receptors, modulating various cellular processes.

The following diagram illustrates the central role of 15-PGDH in PGE2 metabolism and the effect of its inhibition.

Quantitative Effects of 15-PGDH Inhibition on PGE2 Levels and Biological Outcomes

While specific data for this compound is not publicly available, studies on other potent 15-PGDH inhibitors, such as SW033291, provide quantitative insights into the effects of blocking this enzyme. The following tables summarize representative data from such studies.

Table 1: Effect of 15-PGDH Inhibition on Prostaglandin Levels in Murine Tissues

| Tissue | Treatment Group | PGE2 Levels (pg/mg tissue) | Fold Change vs. Vehicle | Reference |

|---|---|---|---|---|

| Aged Muscle | Vehicle | ~2.5 | 1.0 | [8] |

| Aged Muscle | SW033291 | ~5.0 | ~2.0 | [8] |

| Lung Allograft | Isograft | Not specified | - | [9] |

| Lung Allograft | Allograft + Vehicle | Lower | - | [9] |

| Lung Allograft | Allograft + SW033291 | Higher | Significant Increase | [9] |

| Bone Marrow | Vehicle | Not specified | - | [10] |

| Bone Marrow | (+)SW033291 | Increased | - |[10] |

Table 2: Functional Consequences of 15-PGDH Inhibition in Preclinical Models

| Model System | Parameter Measured | Treatment Group | Result | Reference |

|---|---|---|---|---|

| Aged Mice | Muscle Mass | SW033291 | Increased | [8] |

| Aged Mice | Muscle Strength | SW033291 | Increased | [8] |

| Murine Lung Transplant | Allograft Survival | SW033291 | Prolonged | [9] |

| Murine Model of Alzheimer's | Cognitive Function | (+)SW033291 | Preserved | [11] |

| Murine Hematopoiesis | Hematopoietic Stem and Progenitor Cell (HSPC) numbers | (+)SW033291 | Expanded |[10] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy and mechanism of 15-PGDH inhibitors.

Quantification of Prostaglandin E2 by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise quantification of PGE2 in biological samples.

Protocol:

-

Sample Preparation: Homogenize tissues in a solution containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated PGE2, PGE2-d4).

-

Solid-Phase Extraction: Acidify the homogenates and perform solid-phase extraction to isolate prostaglandins from other lipids and contaminants.

-

Derivatization (Optional but common): Derivatize the extracted prostaglandins to improve their chromatographic properties and ionization efficiency.

-

LC-MS/MS Analysis: Inject the purified sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) for separation.

-

Quantification: Monitor specific parent-to-daughter ion transitions for both endogenous PGE2 and the internal standard. Calculate the concentration of PGE2 based on the ratio of their peak areas.

Measurement of 15-PGDH Gene Expression by Quantitative PCR (qPCR)

This protocol is used to determine the effect of treatments on the transcription of the 15-PGDH gene.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction with the cDNA template, primers specific for the 15-PGDH gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Normalize the Ct value of 15-PGDH to that of a housekeeping gene (e.g., GAPDH) to calculate the relative gene expression.[6]

The following diagram illustrates a typical experimental workflow for evaluating a 15-PGDH inhibitor.

Signaling Pathways Downstream of PGE2

PGE2 exerts its biological effects by binding to four subtypes of G protein-coupled receptors: EP1, EP2, EP3, and EP4.[3] These receptors are differentially expressed in various tissues and couple to different intracellular signaling cascades, leading to a wide range of cellular responses. For instance, in the context of cervical ripening, PGE2 acts through the EP2 receptor to down-regulate 15-PGDH expression, creating a positive feedback loop that further increases PGE2 levels.[6][12] In chondrocytes, PGE2 signaling can influence cell maturation by modulating BMP signaling pathways.[13]

The diagram below depicts the negative feedback loop of PGE2 on 15-PGDH expression in cervical stromal cells.

Conclusion

Inhibitors of 15-PGDH, such as this compound, represent a compelling therapeutic strategy for conditions where an increase in local PGE2 concentration is beneficial. By blocking the primary catabolic enzyme for PGE2, these inhibitors can effectively amplify its signaling, leading to enhanced tissue regeneration, reduced inflammation in certain contexts, and other positive physiological outcomes. The data from preclinical studies on analogous compounds are promising, and further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential. This guide provides a foundational understanding of the mechanism of action, expected quantitative effects, and the experimental approaches used to evaluate these promising molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]

- 3. [Prostaglandin(PG) E2 in regulation of immunity and inflammatory diseases]. - East China Normal University [pure.ecnu.edu.cn]

- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Prostaglandin-Degrading Enzyme 15-PGDH Mitigates Acute Murine Lung Allograft Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Prostaglandin E2 regulates its own inactivating enzyme, 15-PGDH, by EP2 receptor-mediated cervical cell-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 inhibits BMP signaling and delays chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 15-PGDH Inhibition in Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzymatic degradation of prostaglandin E2 (PGE2) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a critical negative regulator of tissue regeneration. Inhibition of 15-PGDH presents a promising therapeutic strategy to amplify endogenous regenerative processes across a variety of tissues. This technical guide provides an in-depth overview of the core principles, preclinical data, and experimental methodologies related to the therapeutic inhibition of 15-PGDH, with a focus on the regenerative potential in hematopoietic, gastrointestinal, hepatic, and muscular tissues. While a number of small molecule inhibitors of 15-PGDH are under investigation, this document will reference MF-PGDH-008 as an exemplary molecule of this class and will draw upon the substantial preclinical data available for the well-characterized inhibitors SW033291 and MF-300 to illustrate the therapeutic potential.

Introduction: 15-PGDH as a Therapeutic Target

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably PGE2.[1] PGE2 is a lipid signaling molecule with a well-established role in promoting the proliferation and function of tissue stem cells.[2] By degrading PGE2, 15-PGDH effectively dampens the regenerative signals within tissues. Consequently, the inhibition of 15-PGDH leads to a localized increase in PGE2 levels, thereby enhancing the regenerative capacity of the tissue.[2]

This compound is an inhibitor of human NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase, representing a class of small molecules designed to leverage this therapeutic mechanism.[3] The following sections will detail the preclinical evidence for the efficacy of 15-PGDH inhibitors in various models of tissue regeneration.

Signaling Pathway of 15-PGDH Inhibition

The primary mechanism of action for 15-PGDH inhibitors is the elevation of local PGE2 concentrations. This increase in PGE2 enhances signaling through its cognate receptors, primarily the EP2 and EP4 receptors, on tissue-resident stem and progenitor cells. This signaling cascade ultimately promotes cell proliferation, differentiation, and tissue repair.

Preclinical Efficacy in Tissue Regeneration

The therapeutic potential of 15-PGDH inhibition has been demonstrated in multiple preclinical models of tissue injury. The following sections summarize the quantitative data from studies utilizing the potent 15-PGDH inhibitor, SW033291.

Hematopoietic Tissue Regeneration

Inhibition of 15-PGDH with SW033291 has been shown to accelerate hematopoietic recovery following bone marrow transplantation (BMT).[2]

Table 1: Hematopoietic Recovery Following BMT in Mice Treated with SW033291

| Parameter | Vehicle Control | SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |

| Survival post-BMT (200,000 donor cells) | 12.5% | 100% | 8.0 | <0.0001 |

| Neutrophil Recovery (Day 14 post-BMT) | ~200 cells/µL | ~800 cells/µL | ~4.0 | <0.01 |

| Platelet Recovery (Day 21 post-BMT) | ~100 x 10³/µL | ~400 x 10³/µL | ~4.0 | <0.01 |

| Red Blood Cell Recovery (Day 21 post-BMT) | ~6 x 10⁶ cells/µL | ~8 x 10⁶ cells/µL | ~1.3 | <0.05 |

Data extracted from Zhang Y, et al. Science. 2015.[4]

Gastrointestinal Tissue Regeneration

In a dextran sulfate sodium (DSS)-induced colitis model in mice, SW033291 treatment promoted regeneration of the colonic epithelium.[2]

Table 2: Colonic Epithelial Regeneration in DSS-Induced Colitis Model

| Parameter | DSS + Vehicle | DSS + SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |

| Body Weight Change (Day 8) | -15% | -5% | - | <0.01 |

| Colon Length (Day 8) | ~6 cm | ~8 cm | ~1.3 | <0.01 |

| BrdU+ Proliferating Cells per Crypt (Day 8) | ~5 | ~15 | ~3.0 | <0.013 |

Data extracted from Zhang Y, et al. Science. 2015.[4]

Hepatic Tissue Regeneration

Following a two-thirds partial hepatectomy in mice, treatment with SW033291 enhanced liver regeneration.[2]

Table 3: Liver Regeneration Following Partial Hepatectomy

| Parameter | Vehicle Control | SW033291 (5 mg/kg, twice daily) | Fold Change | p-value |

| Liver to Body Weight Ratio (Day 4 post-op) | ~2.5% | ~3.5% | ~1.4 | <0.01 |

| Liver Weight Regain (Day 7 post-op) | ~70% | ~90% | ~1.3 | <0.01 |

Data extracted from Zhang Y, et al. Science. 2015.[4]

Muscle Tissue Regeneration

The orally bioavailable 15-PGDH inhibitor, MF-300, has demonstrated potential in reversing age-related muscle weakness (sarcopenia) in preclinical models.[5]

Table 4: Muscle Function in Aged Mice Treated with MF-300

| Parameter | Aged Vehicle | Aged + MF-300 (10 mg/kg, oral, 12 weeks) | Outcome | p-value |

| Maximal Muscle Force (Plantar Flexion) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Strength | <0.0001 |

| Specific Muscle Force (Plantar Flexion) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Quality | 0.02 |

| Specific Muscle Force (Fast-twitch muscle) | Lower than adult-vehicle | Significantly Increased | Improved Fast-twitch Function | 0.02 |

| Contraction Rate (Fast-twitch muscle) | Lower than adult-vehicle | Significantly Increased | Improved Muscle Contractility | 0.0068 |

Data from a study presented by Epirium Bio at the Gerontological Society of America Annual Scientific Meeting 2024.[6]

Experimental Protocols

Bone Marrow Transplantation and Hematopoietic Recovery

This protocol describes the methodology used to assess the effect of a 15-PGDH inhibitor on hematopoietic recovery.

Methodology:

-

Recipient Preparation: Recipient mice (e.g., C57BL/6) are lethally irradiated with a dose sufficient to ablate the native hematopoietic system (e.g., 11 Gy).

-

Donor Cell Preparation: Bone marrow is harvested from donor mice and a single-cell suspension is prepared.

-

Transplantation: A specified number of donor bone marrow cells (e.g., 200,000 or 500,000) are transplanted into the recipient mice via intravenous injection.

-

Treatment: Following transplantation, recipient mice are treated with the 15-PGDH inhibitor (e.g., SW033291 at 5 mg/kg, administered intraperitoneally twice daily) or a vehicle control.

-

Monitoring and Analysis: Animal survival and body weight are monitored daily. Peripheral blood is collected at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to quantify the recovery of neutrophils, platelets, and red blood cells.

DSS-Induced Colitis Model

This protocol outlines the induction of colitis and assessment of intestinal regeneration.

Methodology:

-

Induction of Colitis: Mice are provided with drinking water containing dextran sulfate sodium (DSS; e.g., 3% w/v) for a defined period (e.g., 7 days) to induce colonic epithelial injury.

-

Treatment: Concurrently with DSS administration, mice are treated with the 15-PGDH inhibitor or vehicle control (e.g., twice daily intraperitoneal injections).

-

Assessment of Proliferation: To measure cell proliferation, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) prior to sacrifice.

-

Histological Analysis: At the end of the treatment period, colons are harvested, fixed, and sectioned. Immunohistochemistry for BrdU is performed to identify and quantify proliferating epithelial cells within the crypts. Colon length and body weight are also recorded as measures of disease severity and recovery.

Partial Hepatectomy Model

This protocol details the surgical procedure and analysis of liver regeneration.

Methodology:

-

Surgical Procedure: Mice are anesthetized, and a two-thirds partial hepatectomy is performed by ligating and resecting the median and left lateral liver lobes.

-

Treatment: Post-surgery, mice are treated with the 15-PGDH inhibitor or vehicle control.

-

Analysis of Regeneration: At various time points post-surgery, mice are euthanized, and the remnant liver lobes are excised and weighed. The liver-to-body weight ratio is calculated and compared to that of sham-operated controls to determine the extent of regeneration.

Conclusion and Future Directions

The inhibition of 15-PGDH represents a compelling and novel approach to enhancing tissue regeneration. Preclinical studies with inhibitors such as SW033291 and MF-300 have demonstrated significant efficacy in promoting the repair of hematopoietic, gastrointestinal, hepatic, and muscle tissues. The ability of these small molecules to amplify the body's natural regenerative pathways by increasing local concentrations of PGE2 holds considerable therapeutic promise.

Future research will likely focus on the continued clinical development of 15-PGDH inhibitors, such as MF-300, for indications like sarcopenia. Further investigation into the role of this pathway in other regenerative contexts, and the development of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic profiles, will be crucial areas of exploration for drug development professionals. The data presented in this guide provide a strong rationale for the continued investigation of 15-PGDH inhibition as a transformative therapeutic strategy in regenerative medicine.

References

- 1. Epirium Bio to Present MF-300 Preclinical Data at the International Conference on Frailty and Sarcopenia Research - BioSpace [biospace.com]

- 2. epirium.com [epirium.com]

- 3. businesswire.com [businesswire.com]

- 4. Epirium Bio Completes First-in-Human Trial of Novel Oral Sarcopenia Treatment MF-300 [trial.medpath.com]

- 5. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]

- 6. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MF-PGDH-008 in Hematopoietic Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The manipulation of hematopoietic stem cell (HSC) fate is a cornerstone of regenerative medicine and oncology. A promising therapeutic target in this field is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key negative regulator of prostaglandin E2 (PGE2). PGE2 is a critical signaling molecule known to enhance HSC homing, survival, proliferation, and engraftment. MF-PGDH-008 is a potent inhibitor of 15-PGDH, designed to elevate endogenous PGE2 levels and thereby augment HSC function. This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental protocols associated with the use of 15-PGDH inhibitors like this compound in HSC research.

Introduction: Targeting 15-PGDH to Enhance HSC Function

Hematopoietic stem cell transplantation (HSCT) is a curative therapy for numerous hematologic diseases, but its success is often limited by the number and functional quality of available HSCs.[1] Prostaglandin E2 (PGE2) has been identified as a potent modulator of HSC biology, capable of enhancing the expansion and regenerative capacity of these cells.[2][3] However, the therapeutic utility of direct PGE2 administration is hampered by its short biological half-life.

A more sophisticated approach involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.[4][5] By blocking this enzyme, local concentrations of PGE2 within the hematopoietic niche can be effectively and sustainedly increased. This compound is a small molecule inhibitor of human NAD+-dependent 15-PGDH.[6][7] Preclinical studies with similar 15-PGDH inhibitors have demonstrated a significant acceleration of hematopoietic recovery following bone marrow transplantation, protection from immune-mediated bone marrow failure, and even rejuvenation of aged HSCs.[8][9]

Mechanism of Action: The PGE2 Signaling Pathway

The primary mechanism of this compound is the inhibition of 15-PGDH, which leads to an accumulation of PGE2 in the HSC niche. This elevated PGE2 then signals through its receptors, primarily EP2 and EP4, on the surface of hematopoietic stem and progenitor cells (HSPCs).[10][11] This signaling cascade activates downstream pathways, including the cAMP/PKA and Wnt/β-catenin pathways, which are integral to HSC self-renewal and proliferation.[1][10] The binding of PGE2 to its receptors on HSCs leads to several key outcomes:

-

Enhanced Homing: Increased expression of the chemokine receptor CXCR4, which is crucial for HSC migration to the bone marrow niche.[12]

-

Improved Survival: Upregulation of anti-apoptotic proteins like Survivin.[12]

-

Increased Proliferation: Stimulation of HSC entry into the cell cycle for self-renewal and expansion.[12]

The following diagram illustrates the signaling pathway from 15-PGDH inhibition to enhanced HSC function.

Preclinical Data Overview

While specific data for this compound is limited in publicly available literature, extensive research on analogous, potent 15-PGDH inhibitors (PGDHi) such as (+)SW033291 and (+)-SW209415 provides a strong basis for its expected activity.

Table 1: In Vitro Activity of 15-PGDH Inhibitors

| Compound | Target | IC50 / Ki | Key Findings |

| MF-DH-300* | 15-PGDH | IC50: 1.6 nM[6] | Blocks PGE2 binding, increases stem cell proliferation.[6] |

| (+)SW033291 | 15-PGDH | Ki: 0.1 nM[13] | Doubles bone marrow PGE2 levels; induces CXCL12 and SCF production.[13] |

*Note: MF-DH-300 is presented as a close analog to this compound based on available product information.

Table 2: In Vivo Efficacy of 15-PGDH Inhibitors in Murine Models

| Model | PGDHi Used | Treatment Regimen | Key Findings | Reference |

| Bone Marrow Transplant | (+)SW209415 | 5 mg/kg, twice daily | Neutrophil Recovery: 2x higher counts at days 8, 12, and 18 post-transplant. | [13] |

| Platelet Recovery: Significantly higher counts at days 8 and 18. | [13] | |||

| Splenic Colonies: 1.53-fold increase in spleen colony counts. | [13] | |||

| Aged HSC Rejuvenation | (+)SW033291 | Twice daily for 30 days (donor treatment) | Post-Transplant Recovery: Accelerated multilineage reconstitution from aged donor cells. | [4][14] |

| Lineage Bias: Mitigated age-associated myeloid bias in secondary transplants. | [4] | |||

| Immune-Mediated BM Failure | (+)SW033291 | 5 mg/kg, twice daily | Survival: Significantly extended survival compared to vehicle. | [15] |

| HSC/Progenitor Cells: Increased numbers of bone marrow HSCs and progenitor cells. | [15] |

Experimental Protocols

The following protocols are generalized methodologies for assessing the impact of 15-PGDH inhibitors like this compound on HSCs, based on standard practices in the field.

In Vitro HSC Expansion and Colony-Forming Unit (CFU) Assay

This assay assesses the ability of a 15-PGDH inhibitor to expand the number of functional hematopoietic progenitor cells in culture.

Methodology:

-

HSC Isolation: Isolate lineage-negative, Sca-1+, c-Kit+ (LSK) cells from murine bone marrow or CD34+ cells from human cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Plate isolated HSPCs at a density of 1x10^4 cells/mL in a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L).

-

Treatment: Add this compound to the culture at a range of concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO). Culture for 7-10 days at 37°C, 5% CO2.

-

CFU Assay Plating: Following the expansion culture, harvest the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) at a density of 1,000-5,000 cells per 35 mm dish.

-

Colony Scoring: Incubate for 10-14 days. Enumerate and classify hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on morphology using an inverted microscope.

-

Data Analysis: Compare the total number and type of colonies from this compound-treated cultures to the vehicle control to determine the expansion of progenitor cells.

Murine Bone Marrow Transplantation Model

This in vivo model is the gold standard for evaluating the effect of a compound on HSC engraftment and hematopoietic reconstitution.

Methodology:

-

Recipient Preparation: Use congenic mouse strains (e.g., C57BL/6-CD45.2). On Day -1, lethally irradiate recipient mice to ablate their native hematopoietic system.

-

Donor Cell Preparation: Isolate total bone marrow cells from donor mice (e.g., C57BL/6-CD45.1).

-

Transplantation: On Day 0, transplant a limited number of donor bone marrow cells (e.g., 200,000 cells) into each recipient mouse via tail vein injection.

-

Treatment Administration: Begin treatment on Day 0. Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily for a specified period (e.g., 21 days).

-

Monitoring: Perform serial peripheral blood sampling (e.g., on days 8, 12, 18) to measure complete blood counts (CBCs), including neutrophils and platelets. Use flow cytometry to assess donor chimerism (%CD45.1+ cells).

-

Terminal Analysis: At a defined endpoint (e.g., Day 21), euthanize mice and harvest bone marrow and spleen. Analyze the frequency and absolute number of HSPC populations (e.g., LSK, LT-HSC) by flow cytometry.

Logical Framework for Therapeutic Action

The therapeutic hypothesis for this compound in HSC research is based on a direct causal chain: inhibiting the key PGE2-degrading enzyme elevates local PGE2 levels, which in turn stimulates multiple pro-regenerative pathways in HSCs, ultimately leading to faster and more robust hematopoietic recovery.

Conclusion and Future Directions

This compound and other inhibitors of 15-PGDH represent a compelling strategy for the ex vivo expansion and in vivo enhancement of hematopoietic stem cells. By targeting a key negative regulator of the pro-regenerative PGE2 pathway, these compounds offer a mechanism to amplify the body's natural hematopoietic recovery processes. The preclinical data from analogous compounds are highly encouraging, suggesting potential applications in improving the outcomes of bone marrow transplantation, treating bone marrow failure syndromes, and potentially mitigating the hematopoietic decline associated with aging.

Future research should focus on obtaining specific preclinical data for this compound to confirm its potency and efficacy, optimizing dosing and treatment schedules, and exploring its synergistic potential with current standard-of-care treatments like G-CSF. Ultimately, the inhibition of 15-PGDH stands as a promising therapeutic avenue to address significant unmet needs in hematology and regenerative medicine.

References

- 1. Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. 15-PGDH inhibition enhances hematopoietic regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound | 15-PGDH 抑制剂 | MCE [medchemexpress.cn]

- 10. Getting more for your marrow: boosting hematopoietic stem cell numbers with PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Prostaglandin E2 enhances hematopoietic stem cell homing, survival, and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related muscle atrophy, or sarcopenia, presents a significant and growing challenge to healthy aging, characterized by a progressive loss of muscle mass and function. Emerging research has identified the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) as a key regulator in the pathogenesis of sarcopenia. Elevated levels of 15-PGDH in aging muscle lead to the degradation of prostaglandin E2 (PGE2), a critical signaling molecule for muscle maintenance and regeneration. This technical guide provides an in-depth overview of MF-PGDH-008, a small molecule inhibitor of 15-PGDH, as a promising therapeutic agent for sarcopenia. We will explore its mechanism of action, summarize key preclinical findings, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: The Role of 15-PGDH and PGE2 in Sarcopenia

Sarcopenia is a multifactorial syndrome that diminishes quality of life and increases the risk of falls, fractures, and mortality in the elderly.[1][2][3][4] The molecular drivers of sarcopenia are complex, involving an imbalance between muscle protein synthesis and degradation. Recent studies have highlighted the pivotal role of the 15-PGDH/PGE2 axis in this process.

In aged skeletal muscle, the expression and activity of 15-PGDH are significantly elevated.[1][2][3][4] This enzyme is responsible for the catabolism of prostaglandins, including PGE2.[1][2][3][4] Consequently, aged muscle exhibits reduced levels of PGE2, a signaling molecule known to be essential for muscle stem cell function, regeneration, and strength.[5][6] The resulting decline in PGE2 signaling contributes to the progression of muscle atrophy.[1][2][3][4]

This compound (also referred to in literature as MF-300) is a potent and selective small molecule inhibitor of 15-PGDH. By blocking the activity of this enzyme, this compound effectively increases the local concentration of PGE2 in the muscle tissue, thereby counteracting the age-related decline in this crucial signaling pathway.[7][8][9] Preclinical studies in aged animal models have demonstrated that inhibition of 15-PGDH can rejuvenate muscle mass, strength, and physical performance.[1][2][3][4][7][8][9][10]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of 15-PGDH, leading to an increase in endogenous PGE2 levels within the skeletal muscle. This elevation in PGE2 triggers a cascade of downstream signaling events that collectively promote muscle health and combat the hallmarks of sarcopenia. The key pathways modulated by the restoration of PGE2 signaling include:

-

Inhibition of the Ubiquitin-Proteasome System: PGE2 signaling has been shown to decrease the activity of the ubiquitin-proteasome pathway, a major system responsible for protein degradation in muscle cells.[1][2][4] This leads to a reduction in the breakdown of muscle proteins.

-

Suppression of the TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway is a known negative regulator of muscle growth.[11][12][13][14] Increased PGE2 levels have been associated with the downregulation of TGF-β signaling, thereby alleviating its atrophic effects.[1][2][4]

-

Enhancement of Autophagy: Autophagy is a cellular recycling process that is crucial for maintaining cellular homeostasis and removing damaged organelles. PGE2 appears to augment autophagy, which can improve mitochondrial function and overall muscle cell health.[1][2][4]

-

Stimulation of Mitochondrial Biogenesis and Function: By promoting the clearance of dysfunctional mitochondria through autophagy and potentially other mechanisms, increased PGE2 signaling contributes to enhanced mitochondrial biogenesis and function, which is vital for meeting the energy demands of muscle tissue.[1][2][4]

The interplay of these pathways results in a net anabolic effect, shifting the balance from muscle degradation towards muscle protein synthesis and repair.

Preclinical Efficacy of this compound (MF-300)

Preclinical studies utilizing aged mouse models have provided compelling evidence for the therapeutic potential of 15-PGDH inhibition in sarcopenia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of MF-300 on Muscle Force and Function in Aged Mice

| Parameter | Animal Model | Treatment Group | Dosage and Duration | Outcome | Reference |

| Maximal Muscle Force (Plantar Flexion) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p<0.0001) compared to vehicle | [9] |

| Specific Muscle Force (Plantar Flexion) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.02) compared to vehicle | [9] |

| Absolute Force (Extensor Digitorum Longus - EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.0003) compared to vehicle | [9] |

| Specific Force (EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.02) compared to vehicle | [9] |

| Contraction Rate (EDL) | Aged C57BL/6J Mice (90-92 weeks) | MF-300 | 10 mg/kg, orally, every other day for 12 weeks | Significant increase (p=0.0068) compared to vehicle | [9] |

| Tetanic Force (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | 30 days | 68.7% higher force 14 days after injury compared to controls | [10] |

Table 2: Effects of 15-PGDH Inhibition on Neuromuscular Junction (NMJ) Integrity in Aged Mice

| Parameter | Animal Model | Treatment Group | Duration | Outcome | Reference |

| Denervated NMJs | Aged Mice (27 months) | 15-PGDH inhibitor | 30 days | Partial rescue of denervation (12.1% vs 21.6% in controls, p<0.05) | [10] |

| NMJ Fragmentation | Aged Mice (27 months) | 15-PGDH inhibitor | 30 days | Reduced fragmentation (18.1% vs 29.3% in controls, p<0.05) | [10] |

| Innervated NMJs (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | Not specified | Increased percentage of innervated NMJs (97.4% vs 84.5% in controls) | [10] |

| Motor Neuron Axons (Post-Nerve Crush) | Young Mice | 15-PGDH inhibitor | Not specified | 92% higher number of motor neuron axons | [10] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound and 15-PGDH inhibition in muscle atrophy.

Animal Models and Dosing

-

Animal Model: Aged male C57BL/6J mice (typically 90-92 weeks old) are a standard model for studying sarcopenia. A younger adult cohort (e.g., 39-54 weeks old) is often used as a comparator.[9]

-

Housing: Mice are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: MF-300 is administered orally (e.g., via gavage) at specified doses (e.g., 10, 30, or 60 mg/kg) on an alternating day schedule for a defined period (e.g., 12 weeks). A vehicle control group receives the same volume of the vehicle solution.[9]

In Vivo Muscle Function Assessment: Isometric Plantar Flexion

-

Objective: To measure the in vivo force production of the plantar flexor muscles.

-

Apparatus: A muscle lever system (e.g., 305C, Aurora Scientific Inc.) is used.

-

Procedure:

-

The mouse is anesthetized.

-

The foot is secured to a footplate connected to the muscle lever system.

-

The sciatic nerve is stimulated with electrodes to elicit muscle contraction.

-

A series of isometric contractions are recorded at different stimulation frequencies to determine the maximal force.

-

Data is normalized to muscle mass to calculate specific force.[15]

-

Ex Vivo Muscle Function Assessment: Isometric Force of the Extensor Digitorum Longus (EDL)

-

Objective: To measure the isometric force of an isolated fast-twitch muscle.

-

Procedure:

-

The EDL muscle is carefully dissected from the mouse hindlimb.

-

The muscle is mounted in a bath containing oxygenated Krebs-Ringer bicarbonate buffer at a controlled temperature.

-

One tendon is attached to a fixed hook, and the other to a force transducer.

-

The muscle is stimulated electrically, and the resulting isometric force is recorded.

-

Muscle length is adjusted to achieve optimal force production.

-

Force-frequency and fatigue protocols can be performed.[9]

-

Neuromuscular Junction (NMJ) Analysis

-

Objective: To assess the integrity of the neuromuscular synapses.

-

Procedure:

-

Muscle tissue (e.g., tibialis anterior) is dissected and fixed.

-

The tissue is stained with fluorescently labeled α-bungarotoxin to visualize acetylcholine receptors on the muscle fiber and with antibodies against neurofilament and synaptophysin to visualize the nerve terminal.

-

Confocal microscopy is used to acquire high-resolution images of the NMJs.

-

NMJs are classified as fully innervated, partially denervated, or fully denervated based on the overlap of the pre- and post-synaptic markers.

-

NMJ fragmentation is also quantified.[10]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the mechanism of action of this compound.

References

- 1. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. – CIRM [cirm.ca.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Epirium Bio Presented Late-Breaking Preclinical Data of MF-300 (15-PGDH Enzyme Inhibitor) at the Gerontological Society of America Annual Scientific Meeting 2024 - BioSpace [biospace.com]

- 9. MF-300 (15-PGDH ENZYME INHIBITOR) REVERSES AGE-RELATED MUSCLE WEAKNESS IN MICE BY RESTORING MUSCLE QUALITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdaconference.org [mdaconference.org]

- 11. researchgate.net [researchgate.net]

- 12. The role of TGF-β signaling in muscle atrophy, sarcopenia and cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transforming Growth Factor-beta Induces Skeletal Muscle Atrophy and Fibrosis Through the Induction of Atrogin-1 and Scleraxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The TGF-β Signalling Network in Muscle Development, Adaptation and Disease. | Semantic Scholar [semanticscholar.org]

- 15. epirium.com [epirium.com]

The Emergence of SW033291: A Potent 15-Hydroxyprostaglandin Dehydrogenase Inhibitor and its Impact on Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic development, the modulation of prostaglandin signaling pathways presents a compelling strategy for a myriad of diseases. Central to this is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catalyst in the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). The small molecule SW033291 has been identified as a potent and high-affinity inhibitor of 15-PGDH, demonstrating significant therapeutic potential across a range of preclinical models. This technical guide provides a comprehensive overview of SW033291, focusing on its mechanism of action, its profound effects on cellular signaling pathways, and detailed experimental protocols for its investigation.

Introduction to SW033291

SW033291 is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the biological inactivation of prostaglandins like PGE2.[1][2] By inhibiting 15-PGDH, SW033291 effectively increases the local concentration of PGE2 in various tissues, thereby potentiating its signaling effects.[2][3] This mechanism underlies the observed therapeutic benefits of SW033291 in tissue regeneration, hematopoietic recovery, and the amelioration of metabolic and inflammatory disorders.[2][4][5]

Mechanism of Action

SW033291 is a high-affinity, non-competitive inhibitor of 15-PGDH with respect to PGE2.[2][3] Its potent inhibitory activity is characterized by a low nanomolar half-maximal inhibitory concentration (IC50) and an even lower inhibitor constant (Ki), indicating a strong binding affinity to the enzyme.[1][2] This direct inhibition of 15-PGDH leads to a significant elevation of PGE2 levels in both cellular and in vivo settings.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SW033291's activity from various studies.

| Parameter | Value | Assay Condition | Source |

| Ki | 0.1 nM | Cell-free 15-PGDH enzyme assay | [1][3] |

| IC50 | 1.5 nM | Cell-free 15-PGDH enzyme assay | [1] |

| EC50 | ~75 nM | PGE2 level increase in A549 cells | [2][3] |

Table 1: In Vitro Inhibitory Activity of SW033291

| Cell Line/Tissue | SW033291 Concentration | Fold Increase in PGE2 | Source |

| A549 cells | 500 nM | 3.5-fold | [2][3] |

| Bone Marrow (mice) | 10 mg/kg | 2-fold | [2] |

| Colon (mice) | 10 mg/kg | 2-fold | [2] |

| Lung (mice) | 10 mg/kg | 2-fold | [2] |

| Liver (mice) | 10 mg/kg | 2-fold | [2] |

Table 2: Effect of SW033291 on PGE2 Levels

| Cell Line | Effect | Pathway Implicated | Source |

| Muscle-derived stem cells | Promotes myogenic differentiation | PI3K/Akt | [6] |

| Mouse primary hepatocytes | Ameliorates hepatic steatosis, ER stress, and inflammation | PGE2/EP4 | [5] |

| Mouse primary hepatocytes | Reduces gluconeogenesis and increases glycogen synthesis | PGE2–EP4 receptor–AKT–GSK3β/FOXO1 | [7] |

| HCT116 colon cancer cells | Increased cell proliferation, migration, and invasion | EMT-related genes (N-cadherin, Snail, Twist2) | [8] |

Table 3: Cellular Effects and Implicated Signaling Pathways of SW033291

Impact on Cellular Signaling Pathways

SW033291, through its modulation of PGE2 levels, influences a cascade of downstream cellular signaling pathways that are critical in both physiological and pathological processes.

PGE2/EP4 Receptor Signaling

Elevated PGE2 levels resulting from 15-PGDH inhibition by SW033291 activate prostaglandin E2 receptor 4 (EP4). This interaction has been shown to be a primary mechanism for the therapeutic effects of SW033291 in metabolic diseases.[5][7] In the liver, activation of the PGE2/EP4 signaling pathway by SW033291 ameliorates hepatic steatosis, endoplasmic reticulum (ER) stress, and inflammation.[5]

Caption: SW033291 inhibits 15-PGDH, leading to increased PGE2 and activation of EP4 signaling.

PI3K/Akt Signaling Pathway

In the context of muscle regeneration, SW033291 has been demonstrated to promote the myogenic differentiation of muscle-derived stem cells.[6] This pro-myogenic effect is linked to the activation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and differentiation.[6]

Caption: SW033291 promotes myogenesis through the PGE2-mediated activation of the PI3K/Akt pathway.

NF-κB Signaling Pathway

In models of type 2 diabetes mellitus (T2DM), SW033291 has been shown to improve liver inflammation by inhibiting the NF-κB signaling pathway.[5] This anti-inflammatory effect contributes to its overall therapeutic benefit in metabolic disorders.

AKT–GSK3β/FOXO1 Signaling Pathway

Further investigation into the effects of SW033291 on hepatic glucose metabolism has revealed its ability to reduce gluconeogenesis and enhance glycogen synthesis.[7] These effects are mediated through the PGE2–EP4 receptor–AKT–GSK3β/FOXO1 signaling pathway, highlighting a key mechanism for its anti-diabetic properties.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SW033291's biological activities.

In Vitro 15-PGDH Enzyme Inhibition Assay

This assay is fundamental to characterizing the direct inhibitory effect of SW033291 on its target enzyme.

Protocol:

-

Reactions are prepared with specific concentrations of recombinant 15-PGDH enzyme and SW033291.

-

The reaction mixture also contains 150 μM NAD+ and 25 μM PGE2 in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

-

The mixture is incubated for 15 minutes at 25°C.

-

Enzyme activity is determined by measuring the generation of NADH, which is monitored by fluorescence at an excitation/emission of 340 nm/485 nm.[6]

Caption: Workflow for the in vitro 15-PGDH enzyme inhibition assay.

Cell-Based PGE2 Level Quantification

This protocol is used to assess the ability of SW033291 to increase PGE2 levels in a cellular context.

Protocol:

-

Culture A549 cells to the desired confluency.

-

Treat the cells with varying concentrations of SW033291 (e.g., 500 nM).

-

After a specified incubation period, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[2][3]

In Vivo Animal Studies

Animal models are essential for evaluating the physiological effects of SW033291.

Protocol for T2DM Mouse Model:

-

Male C57BL/6 mice are used.

-

The SW033291-treated group receives twice-daily intraperitoneal injections of 5 mg/kg SW033291.

-

The vehicle control group receives injections of the vehicle solution (85% dextrose-5 water, 10% ethanol, and 5% Cremophor EL).

-

Mice are fed a high-fat diet to induce T2DM.

-

Various physiological and molecular parameters are assessed throughout the study, such as blood glucose levels, insulin resistance, and gene expression in relevant tissues.[9]

Protocol for Hematopoietic Recovery Model:

-

Mice undergo lethal irradiation (11 Gy).

-

The mice then receive a bone marrow transplant.

-

The treatment group is administered SW033291 (e.g., 5 mg/kg, twice daily via intraperitoneal injection).

-

Peripheral blood counts are monitored to assess the rate of hematopoietic recovery.[2]

Conclusion

SW033291 represents a significant advancement in the field of prostaglandin research and therapeutic development. Its potent and specific inhibition of 15-PGDH leads to the localized elevation of PGE2, which in turn modulates a range of cellular signaling pathways, including PGE2/EP4, PI3K/Akt, and NF-κB. These effects translate into promising therapeutic outcomes in preclinical models of tissue regeneration, metabolic disease, and hematopoietic disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the mechanisms of action and therapeutic potential of SW033291 and other 15-PGDH inhibitors. Further investigation into the clinical applications of this compound is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. mmbio.cn [mmbio.cn]

- 6. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 7. mmbio.cn [mmbio.cn]

- 8. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes | Anticancer Research [ar.iiarjournals.org]

- 9. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Potent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor: A Case Study of SW033291

Introduction

Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological processes, including inflammation, immune response, and tissue regeneration.[1][2][3] The biological activity of PGE2 is tightly regulated by its synthesis and degradation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism and inactivation of PGE2.[1][4][5] By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH converts PGE2 into its biologically inactive metabolite, 15-keto-PGE2.[1][4] Inhibition of 15-PGDH presents a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair and regeneration in various pathological conditions.[5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective 15-PGDH inhibitor, SW033291, as a representative case study in this field.

Discovery of SW033291

SW033291 was identified through a high-throughput chemical screen designed to discover modulators of 15-PGDH activity.[6][8][9] This screening effort led to the identification of a novel chemical scaffold that exhibited potent inhibitory activity against the 15-PGDH enzyme.[8][9] Subsequent characterization confirmed SW033291 as a high-affinity, selective inhibitor of 15-PGDH.[10][11][12]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of SW033291 and its analogs has been a subject of medicinal chemistry efforts to optimize its pharmacological properties.[13][14] The core structure of SW033291 is a thieno[2,3-b]pyridine scaffold.[8] Structure-activity relationship studies have revealed that the thienopyridyl and thiophenyl rings are crucial for its inhibitory activity.[8] Interestingly, while the pendant phenyl group is important for cell permeability and activity in cell-based assays, it is not essential for direct enzymatic inhibition.[8] Further studies have shown that the R-enantiomer of the sulfoxide in SW033291 is significantly more potent than the S-enantiomer, highlighting the stereospecificity of its interaction with the enzyme.[9] Efforts to improve the physicochemical properties of SW033291, such as its aqueous solubility, have led to the development of optimized variants with enhanced drug-like characteristics and in vivo activity.[13]

Quantitative Biological Data

The biological activity of SW033291 has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.

| In Vitro Potency | |

| Parameter | Value |

| IC50 (15-PGDH) | 1.5 nM[12] |

| Ki (15-PGDH) | 0.1 nM[10][11][12] |

| EC50 (PGE2 increase in A549 cells) | ~75 nM[11][15] |

| In Vitro Cellular Effects | |

| Cell Line | Effect |

| A549 cells | 3.5-fold increase in PGE2 levels at 500 nM[11][15] |

| Vaco-503 cells | 85% decrease in cellular 15-PGDH activity at 2.5 µM[12] |

| Muscle-derived stem cells | Enhanced myogenic differentiation and myotube formation[16][17] |

| In Vivo Efficacy in Murine Models | |

| Model | Effect of SW033291 (10 mg/kg, i.p.) |

| Bone Marrow Transplant | Accelerated hematopoietic recovery[6][10] |

| Doubling of peripheral neutrophil counts[11][15] | |

| 65% increase in marrow SKL cells[11][15] | |

| 71% increase in marrow SLAM cells[11][15] | |

| DSS-induced Colitis | Reduced levels of inflammatory cytokines and protection from colitis[6][12] |

| Partial Hepatectomy | Promoted hepatocyte proliferation and liver regeneration[6][10] |

Experimental Protocols

15-PGDH Enzyme Inhibition Assay

To determine the in vitro inhibitory activity of compounds against 15-PGDH, a fluorescence-based assay is utilized. The protocol involves the following steps:

-

Reactions are prepared in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).[15]

-

Specific concentrations of recombinant 15-PGDH enzyme and the test inhibitor (e.g., SW033291) are added to the buffer.[15]

-

The reaction is initiated by the addition of 150 µM NAD+ and 25 µM PGE2.[12][15]

-

The reaction mixture is incubated for 15 minutes at 25°C.[12][15]

-

Enzyme activity is measured by monitoring the generation of NADH, which is fluorescent. Fluorescence is recorded at an excitation wavelength of 340 nm and an emission wavelength of 485 nm every 30 seconds for 3 minutes.[15]

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.

Cell-Based PGE2 Quantification Assay

This assay measures the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.

-

A549 human lung adenocarcinoma cells are cultured in appropriate media.[13]

-

The cells are treated with interleukin-1β (IL-1β) to stimulate PGE2 production.[13]

-

The cells are then incubated with various concentrations of the test inhibitor (e.g., SW033291).[16]

-

After the incubation period, the culture medium is collected.

-

The concentration of PGE2 in the medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[13]

-

The fold increase in PGE2 levels compared to vehicle-treated control cells is calculated.[13]

In Vivo Murine Model of Bone Marrow Transplantation

This model assesses the efficacy of 15-PGDH inhibitors in promoting hematopoietic recovery.

-

Recipient C57BL/6J mice are lethally irradiated.[13]

-

The mice receive a transplant of bone marrow cells from a donor mouse.

-

Following transplantation, the recipient mice are treated with SW033291 (e.g., 10 mg/kg, intraperitoneal injection, twice daily for 3 days) or a vehicle control.[11][15]

-

Peripheral blood is collected at regular intervals to monitor the recovery of neutrophils, platelets, and red blood cells.

-

At the end of the experiment, bone marrow is harvested to quantify hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.[11][15]

Visualizations

Caption: Prostaglandin E2 (PGE2) Signaling Pathway.

Caption: Discovery Workflow for 15-PGDH Inhibitors.

Caption: Mechanism of Action for 15-PGDH Inhibition.

References

- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SW 033291 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 16. Effects of SW033291 on the myogenesis of muscle-derived stem cells and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thno.org [thno.org]

Structural Analysis of Inhibitor Binding to 15-Hydroxyprostaglandin Dehydrogenase: A Technical Guide

Disclaimer: This technical guide synthesizes the current understanding of how small molecule inhibitors bind to 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Due to limited publicly available data specifically for MF-PGDH-008, this document utilizes information from well-characterized 15-PGDH inhibitors, such as SW033291, as representative examples to detail the core principles and analytical methodologies.

Introduction: Targeting a Key Regulator of Tissue Repair

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, most notably prostaglandin E2 (PGE2).[1] PGE2 is a vital signaling molecule that promotes tissue regeneration and stem cell proliferation.[1][2] By catalyzing the oxidation of the 15-hydroxyl group of PGE2, 15-PGDH curtails its pro-regenerative effects.[3] Consequently, the inhibition of 15-PGDH has been identified as a compelling therapeutic strategy to elevate endogenous PGE2 levels, thereby enhancing tissue repair in various contexts, including after bone marrow transplantation and in models of colitis and liver injury.[2][4]

This guide offers an in-depth technical overview of the structural and functional analysis of small molecule inhibitors in complex with 15-PGDH, designed for researchers, medicinal chemists, and professionals in drug development.

Quantitative Analysis of 15-PGDH Inhibitors

The potency of 15-PGDH inhibitors is a critical parameter in their development. The following table summarizes key quantitative data for several potent inhibitors, providing a basis for structure-activity relationship (SAR) studies.

| Inhibitor | IC50 (nM) | Ki (nM) | Notes |

| SW033291 | 1.5 | 0.1 | A well-characterized, potent, and selective inhibitor used in numerous preclinical studies.[5] |

| ML148 | 11 | Not Available | Included as a positive control in some commercial assay kits.[6] |

| (+)-SW209415 | Not Available | Sub-nanomolar affinity | A second-generation inhibitor whose structure in complex with 15-PGDH has been solved.[1] |

Core Experimental Methodologies

A multi-faceted approach combining biochemical, biophysical, and computational methods is essential for a thorough structural analysis of inhibitor binding.

Biochemical Inhibition Assay

The foundational experiment to determine inhibitor potency is the in vitro enzyme inhibition assay.

Principle: The enzymatic activity of 15-PGDH is quantified by monitoring the conversion of the cofactor NAD+ to the fluorescent molecule NADH. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition.[7]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5) supplemented with 0.01% Tween 20. A complete buffer is made by adding DTT to a final concentration of 1 mM just before use.[5][6]

-

Enzyme: Recombinant human 15-PGDH is diluted in assay buffer to a final concentration of approximately 3-5 nM.[8]

-